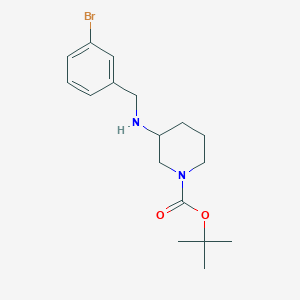

1-Boc-3-(3-bromo-benzylamino)-piperidine

Description

Significance of Piperidine (B6355638) Cores in Advanced Chemical Synthesis

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and organic synthesis. Its derivatives are integral components in numerous FDA-approved drugs and a vast array of natural products and alkaloids. whiterose.ac.uk The prevalence of the piperidine core stems from its ability to adopt a stable chair conformation, which allows for precise three-dimensional positioning of substituents, a critical factor for molecular recognition and interaction with biological targets.

The versatility of the piperidine structure is evident in its presence across more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. guidechem.com The development of efficient and cost-effective methods for synthesizing substituted piperidines is, therefore, a crucial objective in modern organic chemistry, enabling the exploration of new chemical space and the creation of novel therapeutic agents. whiterose.ac.uk Synthetic strategies often focus on the controlled functionalization of the piperidine ring to generate diverse analogs with a wide range of pharmacological activities. guidechem.com

Overview of N-Boc Protected Piperidine Derivatives as Versatile Intermediates

In the multi-step synthesis of complex molecules containing a piperidine moiety, the protection of the ring's nitrogen atom is often a critical step. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose. The N-Boc group is valued for its stability under a variety of reaction conditions and its facile removal under acidic conditions, which provides synthetic flexibility. This protecting group allows chemists to perform selective transformations on other parts of the piperidine ring or its substituents without interference from the nucleophilic nitrogen atom.

N-Boc protected piperidine derivatives, such as 1-Boc-3-aminopiperidine and 1-Boc-3-piperidone, are highly valuable and versatile intermediates. chemicalbook.comgoogle.com They serve as foundational building blocks for constructing more elaborate molecular architectures. The Boc group enhances the solubility of these intermediates in organic solvents and facilitates their purification. The strategic use of N-Boc protection is a key element in the synthesis of a wide range of biologically active compounds, including inhibitors for various enzymes. chemicalbook.com

Contextualization of 1-Boc-3-(3-bromo-benzylamino)-piperidine within Heterocyclic Synthesis Research

This compound is a specific example of a highly functionalized, N-Boc protected piperidine derivative. Its structure suggests its role as a key intermediate in the synthesis of more complex target molecules. The synthesis of this compound would typically involve the reductive amination of 1-Boc-3-aminopiperidine with 3-bromobenzaldehyde (B42254). This reaction forms a new carbon-nitrogen bond, attaching the bromobenzyl group to the 3-position of the piperidine ring.

The components of this molecule each contribute to its synthetic utility:

The N-Boc-piperidine core provides a stable and conformationally defined scaffold.

The amino linkage at the 3-position introduces a key point of diversity and further functionalization.

The 3-bromobenzyl group serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position.

While specific research applications for this compound are not extensively detailed in publicly available literature, its structure is indicative of its potential as a building block in drug discovery programs. The 3-aminopiperidine scaffold is a known pharmacophore, and the ability to elaborate the bromophenyl ring through cross-coupling chemistry makes this compound a valuable intermediate for creating libraries of diverse molecules for biological screening.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 887584-36-3 |

| Molecular Formula | C17H25BrN2O2 |

| Molecular Weight | 369.30 g/mol |

| IUPAC Name | tert-butyl 3-[(3-bromobenzyl)amino]piperidine-1-carboxylate |

Structure

3D Structure

Properties

CAS No. |

887584-36-3 |

|---|---|

Molecular Formula |

C17H25BrN2O2 |

Molecular Weight |

369.3 g/mol |

IUPAC Name |

tert-butyl 3-[(3-bromophenyl)methylamino]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-5-8-15(12-20)19-11-13-6-4-7-14(18)10-13/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3 |

InChI Key |

UDNCJGVTDHTJNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Boc 3 3 Bromo Benzylamino Piperidine

Precursor Synthesis and Functionalization Strategies

The construction of 1-Boc-3-(3-bromo-benzylamino)-piperidine relies on the initial synthesis and functionalization of key precursors, primarily the N-Boc protected piperidine (B6355638) core.

Synthesis of Key Piperidine Core Precursors

The foundation of the target molecule is the piperidine ring, which can be prepared with the necessary functionalities at the 3-position. Two common and valuable precursors are N-Boc-3-aminopiperidine and N-Boc-3-bromopiperidine.

The synthesis of N-Boc-3-aminopiperidine can be achieved through various routes. One common method starts from 3-hydroxypiperidine, which undergoes Boc protection of the nitrogen atom, followed by conversion of the hydroxyl group to a leaving group (e.g., mesylate or tosylate), and subsequent displacement with an azide, which is then reduced to the amine. google.com Another approach utilizes nipecotic acid ethyl ester, where the piperidine nitrogen is first protected with a Boc group, followed by ammonolysis of the ester to the corresponding amide, and a Hofmann rearrangement to yield N-Boc-3-aminopiperidine. google.com A stereoselective synthesis can be achieved starting from chiral precursors like (R)-glyceraldehyde acetonide. google.com

For the synthesis of N-Boc-3-bromopiperidine , a common precursor is N-Boc-3-hydroxypiperidine. The hydroxyl group can be converted to a bromide using standard brominating agents such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide (PPh₃/CBr₄). The synthesis of the precursor, (S)-1-Boc-3-hydroxypiperidine, has been accomplished through various methods, including enzymatic and whole-cell biocatalyst-mediated reductions of N-Boc-3-piperidone. researchgate.net

| Precursor | Starting Material(s) | Key Reactions |

| N-Boc-3-aminopiperidine | 3-Hydroxypiperidine | Boc protection, Mesylation/Tosylation, Azide displacement, Reduction |

| N-Boc-3-aminopiperidine | Nipecotic acid ethyl ester | Boc protection, Ammonolysis, Hofmann rearrangement |

| N-Boc-3-bromopiperidine | N-Boc-3-hydroxypiperidine | Bromination (e.g., with PBr₃ or PPh₃/CBr₄) |

Introduction of the 3-Bromobenzyl Moiety

With the functionalized piperidine core in hand, the next critical step is the introduction of the 3-bromobenzyl group. This is typically achieved through either reductive amination or direct alkylation.

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. harvard.edu This approach involves the reaction of N-Boc-3-aminopiperidine with 3-bromobenzaldehyde (B42254) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice that is effective for this transformation. harvard.edu The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or dichloroethane (DCE), often in the presence of a mild acid like acetic acid to facilitate imine formation. harvard.edu

A general procedure for reductive amination involves stirring the amine and aldehyde together in the chosen solvent, followed by the addition of the reducing agent. The reaction progress is monitored, and upon completion, the product is isolated and purified.

| Reactants | Reducing Agent | Solvent | Typical Conditions |

| N-Boc-3-aminopiperidine, 3-Bromobenzaldehyde | Sodium triacetoxyborohydride | Dichloromethane (DCM) or Dichloroethane (DCE) | Room temperature, presence of acetic acid |

Direct alkylation offers an alternative route to introduce the 3-bromobenzyl group. This method involves the reaction of N-Boc-3-aminopiperidine, acting as a nucleophile, with a 3-bromobenzyl halide, such as 3-bromobenzyl bromide, which serves as the electrophile. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity. Common bases for this transformation include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent is crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

Protecting Group Chemistry of the Piperidine Nitrogen

The use of protecting groups is a fundamental concept in organic synthesis, allowing for the selective reaction of one functional group in the presence of others. bham.ac.ukjocpr.com In the synthesis of this compound, the tert-butyloxycarbonyl (Boc) group plays a crucial role in managing the reactivity of the piperidine nitrogen.

tert-Butyloxycarbonyl (Boc) Group Installation and Orthogonal Protection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The installation of the Boc group onto the piperidine nitrogen is typically achieved by reacting the piperidine precursor with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA).

In more complex syntheses, where multiple reactive sites need to be addressed sequentially, the concept of orthogonal protection is vital. bham.ac.ukjocpr.com Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different, non-interfering conditions. For instance, in a molecule containing both a Boc-protected amine and a benzyl (B1604629) (Bn) ether, the Boc group can be selectively removed with acid (like trifluoroacetic acid, TFA), leaving the benzyl ether intact. Conversely, the benzyl group can be removed by hydrogenolysis (e.g., using H₂ and a palladium catalyst), without affecting the Boc group. This orthogonality allows for the selective deprotection and subsequent functionalization of different parts of a molecule in a controlled manner.

In the context of synthesizing derivatives of this compound, one might envision a scenario where another functional group on the molecule is protected with a group that is stable to the acidic conditions used for Boc removal, such as a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. This strategy would allow for the selective manipulation of different parts of the molecule, expanding the synthetic possibilities.

| Protecting Group | Introduction Reagent | Removal Conditions | Orthogonal to |

| Boc (tert-Butyloxycarbonyl) | (Boc)₂O | Acidic (e.g., TFA, HCl) | Benzyl (Bn), Fmoc |

| Bn (Benzyl) | Benzyl bromide | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) | Boc, Benzyl (Bn) |

Boc Group De-protection Methodologies and their Role in Subsequent Transformations

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.com The de-protection of the Boc group in this compound is a crucial step to enable further functionalization of the piperidine nitrogen.

The most common method for Boc de-protection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). masterorganicchemistry.com The mechanism proceeds via protonation of the carbamate (B1207046) oxygen, leading to the fragmentation of the protecting group into a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.com

The removal of the Boc group unveils the secondary amine on the piperidine ring, making it available for a variety of subsequent chemical transformations. This strategic de-protection is fundamental in multi-step syntheses, allowing for the selective modification of different parts of the molecule. For instance, the newly exposed piperidine nitrogen can undergo:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of new alkyl groups through reaction with alkyl halides.

Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

Participation in coupling reactions: Serving as a nucleophile in various carbon-nitrogen bond-forming reactions.

This orthogonality of the Boc protecting group, being stable to conditions used to remove other protecting groups like Fmoc (removed with base) or Cbz (removed by hydrogenation), is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules. total-synthesis.com

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Hydrochloric Acid (HCl) | Dioxane or Methanol (B129727) | Room Temperature |

| Sulfuric Acid (H₂SO₄) | Various | Varies |

| Methane Sulfonic Acid (MSA) | Various | Varies |

Optimization of Reaction Conditions and Process Efficiency

Key Parameters for Optimization:

Choice of Reducing Agent: While sodium triacetoxyborohydride is often effective, other reducing agents might offer advantages in terms of cost, reactivity, or ease of workup. A comparative study of different borohydride (B1222165) reagents could identify the optimal choice for this specific transformation.

Solvent: The choice of solvent can significantly impact the rate of both imine formation and reduction. Solvents such as dichloromethane (DCM), dichloroethane (DCE), tetrahydrofuran (B95107) (THF), and methanol are commonly used. The solubility of the reactants and intermediates, as well as the solvent's compatibility with the reducing agent, are important considerations.

Temperature: The reaction temperature can influence the reaction rate and the formation of side products. While many reductive aminations proceed efficiently at room temperature, gentle heating or cooling may be necessary to optimize the process.

Stoichiometry of Reagents: The molar ratio of the amine, aldehyde, and reducing agent should be carefully controlled. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to purification challenges.

pH: For some reductive amination protocols, particularly those using sodium cyanoborohydride, maintaining the pH in a specific range is crucial for selective reduction of the imine over the carbonyl group.

By systematically screening these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound.

| Parameter | Variables | Impact on Reaction |

|---|---|---|

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | Selectivity, Reaction Rate, Cost |

| Solvent | DCM, DCE, THF, Methanol | Solubility, Reaction Rate |

| Temperature | 0 °C to Reflux | Reaction Rate, Side Product Formation |

| pH | Acidic, Neutral, Basic | Imine Formation, Reductant Stability |

Chemical Transformations and Reactivity of 1 Boc 3 3 Bromo Benzylamino Piperidine

Reactions Involving the Bromine Substituent on the Benzyl (B1604629) Ring

The aryl bromide functionality is a cornerstone for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille)

Palladium-catalyzed reactions are among the most powerful tools for modifying the aryl bromide group in 1-Boc-3-(3-bromo-benzylamino)-piperidine. These reactions are valued for their broad substrate scope and functional group tolerance. yonedalabs.com

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly effective for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups. libretexts.orgnih.govnih.gov Typical conditions involve a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or toluene. yonedalabs.comnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | tert-butyl 3-((3-phenylbenzyl)amino)piperidine-1-carboxylate |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | tert-butyl 3-(((4'-methoxy-[1,1'-biphenyl]-3-yl)methyl)amino)piperidine-1-carboxylate |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | tert-butyl 3-((3-vinylbenzyl)amino)piperidine-1-carboxylate |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.orglibretexts.org The reaction proceeds under mild conditions and is instrumental in the synthesis of arylalkynes. wikipedia.orgresearchgate.netacs.org

Table 2: Representative Sonogashira Coupling Reactions

| Alkyne | Catalyst System | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | tert-butyl 3-((3-(phenylethynyl)benzyl)amino)piperidine-1-carboxylate |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | tert-butyl 3-((3-((trimethylsilyl)ethynyl)benzyl)amino)piperidine-1-carboxylate |

| Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Dioxane | tert-butyl 3-((3-(3-hydroxyprop-1-yn-1-yl)benzyl)amino)piperidine-1-carboxylate |

The Stille coupling utilizes an organostannane reagent to couple with the aryl bromide. While effective, the toxicity of organotin compounds has made it a less favored method compared to Suzuki or Sonogashira reactions. The reaction is catalyzed by a palladium complex and can be performed under neutral conditions, which is advantageous for sensitive substrates.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classic and effective alternative to palladium-catalyzed methods for forming C-N, C-O, and C-S bonds. wikipedia.orgbyjus.com These reactions typically require higher temperatures than their palladium-catalyzed counterparts but are often more cost-effective. wikipedia.orgchemistryviews.org Modern advancements have introduced ligands that allow these couplings to proceed under milder conditions. acs.orgnih.govresearchgate.netrsc.org

For this compound, an Ullmann-type reaction could be used to couple the aryl bromide with various nucleophiles such as amines, alcohols, or thiols. wikipedia.orgmdpi.com The reaction generally involves a copper(I) salt, such as CuI, a base like K₂CO₃ or Cs₂CO₃, and often a ligand like L-proline or a diamine to facilitate the coupling. researchgate.net

Table 3: Representative Copper-Catalyzed Coupling Reactions

| Nucleophile | Catalyst System | Base | Solvent | Product |

| Morpholine | CuI / L-proline | K₂CO₃ | DMSO | tert-butyl 3-((3-(morpholin-4-yl)benzyl)amino)piperidine-1-carboxylate |

| Phenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | NMP | tert-butyl 3-((3-phenoxybenzyl)amino)piperidine-1-carboxylate |

| Benzylamine | CuI / N-methylglycine | K₃PO₄ | DMSO | tert-butyl 3-((3-(benzylaminomethyl)benzyl)amino)piperidine-1-carboxylate |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) on the benzyl ring of this compound is generally challenging. The standard addition-elimination SₙAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine) to stabilize the negatively charged intermediate known as a Meisenheimer complex. libretexts.orgopenstax.orglibretexts.org The target molecule lacks such activating groups, rendering it resistant to this type of substitution under typical conditions. byjus.comresearchgate.netrsc.org

However, substitution may be achieved under harsh conditions (high temperature and pressure) or through an alternative pathway known as the elimination-addition or benzyne (B1209423) mechanism . byjus.commakingmolecules.commasterorganicchemistry.comchemistrysteps.comgovtpgcdatia.ac.in This mechanism can occur with unactivated aryl halides in the presence of a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent. chemistrysteps.comgovtpgcdatia.ac.in The base abstracts a proton ortho to the bromine, leading to the elimination of HBr and the formation of a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, which is subsequently protonated to yield the substitution product. A key feature of the benzyne mechanism is that it can lead to a mixture of regioisomers, a phenomenon known as cine substitution. govtpgcdatia.ac.in

Radical Reactions for Aryl Bromide Functionalization

The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical, which can then participate in various transformations. A common method for generating aryl radicals from aryl bromides is through the use of radical initiators in the presence of a hydrogen atom donor, like tributyltin hydride (Bu₃SnH). organic-chemistry.org

This approach can be used for the reductive dehalogenation (or debromination) of the aryl bromide, replacing the bromine atom with a hydrogen atom. acs.orgresearchgate.netpearson.com The reaction is initiated by a radical initiator such as AIBN, which generates a tributyltin radical. This radical abstracts the bromine atom from the aromatic ring to form an aryl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to complete the reduction cycle. pearson.com

Aryl radicals are also valuable intermediates for forming new carbon-carbon bonds. acs.orgacs.org The generated aryl radical can add to alkenes or arenes in intermolecular or intramolecular fashion to create more complex molecular structures. acs.orgnih.govnih.gov These reactions provide a transition-metal-free alternative for arylation. acs.org

Table 4: Representative Radical Reactions

| Reagent(s) | Initiator | Reaction Type | Product |

| Bu₃SnH | AIBN | Reductive Debromination | tert-butyl 3-(benzylamino)piperidine-1-carboxylate |

| Acrylonitrile / Bu₃SnH | AIBN | C-C Bond Formation | 3-(3-((1-(tert-butoxycarbonyl)piperidin-3-yl)amino)methyl)phenyl)propanenitrile |

Transformations at the Secondary Amine Moiety

The secondary amine in the piperidine (B6355638) ring is a nucleophilic center that readily undergoes reactions typical of such functional groups.

Acylation Reactions for Amide Formation

Acylation of the secondary amine is a straightforward and high-yielding transformation used to form a stable amide bond. This reaction can be accomplished using various acylating agents. libretexts.orgmasterorganicchemistry.com

The most common methods include:

Reaction with Acyl Chlorides: In the presence of a non-nucleophilic base like triethylamine or pyridine (B92270), the amine reacts rapidly with an acyl chloride to form the corresponding amide. fishersci.co.ukcommonorganicchemistry.com

Reaction with Carboxylic Anhydrides: Anhydrides react similarly to acyl chlorides, often with milder conditions, to produce amides.

Coupling with Carboxylic Acids: Direct reaction with a carboxylic acid requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in combination with additives like HOBt or HATU to improve efficiency and suppress side reactions. fishersci.co.ukacs.org

These reactions are highly versatile, allowing for the introduction of a wide array of substituents onto the piperidine nitrogen.

Table 5: Representative Acylation Reactions

| Acylating Agent | Reagents/Conditions | Product |

| Acetyl Chloride | Et₃N, CH₂Cl₂ | tert-butyl 3-(N-(3-bromobenzyl)acetamido)piperidine-1-carboxylate |

| Benzoic Acid | EDC, HOBt, DMF | tert-butyl 3-(N-(3-bromobenzyl)benzamido)piperidine-1-carboxylate |

| Acetic Anhydride | Pyridine | tert-butyl 3-(N-(3-bromobenzyl)acetamido)piperidine-1-carboxylate |

Further Alkylation Reactions

The secondary amine in this compound is a nucleophilic center that can undergo further alkylation to form a tertiary amine. This transformation can be achieved through several synthetic methodologies.

One common approach is direct N-alkylation using an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a non-nucleophilic base. researchgate.net The base, such as potassium carbonate or triethylamine, neutralizes the hydrogen halide byproduct formed during the reaction. researchgate.netchemicalforums.com The choice of solvent can influence reaction rates, with polar aprotic solvents like DMF or acetonitrile (B52724) often being employed. researchgate.net

Another powerful method is reductive amination. This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, to yield the tertiary amine. researchgate.netnih.gov This method is particularly versatile as it allows for the introduction of a wide variety of alkyl groups depending on the carbonyl compound used. researchgate.netnih.gov

Table 1: Common Methods for N-Alkylation

| Method | Reagents | Key Features |

|---|---|---|

| Direct N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃, Et₃N) | Straightforward procedure; suitable for simple alkyl groups. |

| Reductive Amination | Aldehyde/Ketone (e.g., R'COR''), Reducing Agent (e.g., NaBH(OAc)₃) | Highly versatile; introduces a wide range of functionalized alkyl groups. researchgate.net |

Formation of Ureas, Carbamates, or Sulfonamides

The secondary amine of this compound can be readily converted into ureas, carbamates, and sulfonamides, which are important functional groups in medicinal chemistry.

Urea Formation: Unsymmetrical ureas can be synthesized by reacting the secondary amine with an isocyanate (R-N=C=O). wikipedia.orgasianpubs.org This addition reaction is typically efficient and proceeds under mild conditions. nih.gov Alternatively, the amine can be reacted with phosgene (B1210022) or a phosgene equivalent, like triphosgene (B27547) or carbonyldiimidazole, to generate a carbamoyl (B1232498) chloride intermediate, which then reacts with another amine. wikipedia.orgnih.gov A one-pot method for converting Boc-protected amines into ureas involves the in-situ generation of an isocyanate, which then reacts with an amine. organic-chemistry.org

Carbamate (B1207046) Formation: Carbamates are typically prepared by treating the amine with a chloroformate (e.g., methyl chloroformate, ethyl chloroformate) in the presence of a base. wikipedia.orgtandfonline.com The base is required to neutralize the HCl generated during the reaction. nih.gov Another approach involves the reaction of amines with carbon dioxide and alkyl halides, providing a phosgene-free route to carbamates. nih.govacs.orgacs.org

Sulfonamide Formation: Sulfonamides are reliably synthesized by the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base such as pyridine or triethylamine. cbijournal.comlibretexts.orgresearchgate.net This reaction, known as sulfonylation, is a general and widely used method. cbijournal.com The choice of sulfonyl chloride determines the nature of the R-group attached to the sulfonamide. A variety of sulfonyl chlorides are commercially available or can be readily prepared. organic-chemistry.orgprinceton.edu

Table 2: Synthesis of Amine Derivatives

| Derivative | General Reagent | Reaction Type |

|---|---|---|

| Urea | Isocyanate (R-NCO) | Nucleophilic Addition asianpubs.org |

| Carbamate | Chloroformate (R-OCOCl) | Nucleophilic Acyl Substitution wikipedia.org |

| Sulfonamide | Sulfonyl chloride (R-SO₂Cl) | Sulfonylation cbijournal.comlibretexts.org |

Modifications of the Piperidine Ring System via Functionalization

Selective Functionalization at Other Piperidine Positions

Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for introducing molecular complexity. For N-Boc protected piperidines, selective functionalization can be achieved at positions α (C2, C6) and β (C3, C5) to the nitrogen atom.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to selectively functionalize the C2 and C4 positions of the N-Boc-piperidine ring. nih.govnih.gov The regioselectivity of these reactions is highly dependent on the catalyst and the directing group employed. nih.govresearchgate.net For instance, specific rhodium catalysts can direct the insertion to the C2 position, while others favor the C4 position. nih.govnih.gov

Another strategy involves directed metalation. The Boc group can direct lithiation to the C2 position. Subsequent transmetalation to an organozinc species allows for a palladium-catalyzed Negishi cross-coupling reaction to introduce aryl groups at the C2 position. researchgate.netwhiterose.ac.uk Furthermore, palladium-catalyzed β-arylation of N-Boc-piperidines has been achieved, where the selectivity between α- and β-arylation is controlled by the choice of phosphine ligand. researchgate.net

Table 3: Regioselective Functionalization of N-Boc-Piperidine

| Position | Methodology | Key Features |

|---|---|---|

| C2 | Directed lithiation / Negishi coupling | Boc group directs metalation to the α-position. researchgate.netwhiterose.ac.uk |

| C2 and C4 | Rhodium-catalyzed C-H insertion | Site-selectivity is controlled by the specific rhodium catalyst used. nih.govnih.gov |

| C3 (β-position) | Palladium-catalyzed migrative cross-coupling | Ligand choice controls selectivity between α and β positions. researchgate.net |

Stereoselective Ring Modifications

Controlling the stereochemistry during the functionalization of the piperidine ring is crucial for the synthesis of specific stereoisomers.

The rhodium-catalyzed C-H functionalization reactions mentioned previously can be rendered stereoselective by using chiral catalysts. nih.govnih.gov These catalysts can induce high levels of both diastereoselectivity and enantioselectivity, leading to the formation of specific 2-substituted piperidine analogues. nih.govnih.gov The choice of both the chiral catalyst and the nitrogen protecting group can significantly influence the stereochemical outcome of the reaction. nih.govnih.gov

Highly diastereoselective arylations of substituted piperidines have also been achieved through Negishi cross-coupling reactions of organozinc intermediates, yielding predominantly cis or trans products depending on the reaction setup. acs.org Photoredox catalysis has also emerged as a method for the highly diastereoselective α-amino C–H arylation of complex piperidine derivatives. nih.govchemrxiv.org This method often proceeds via an initial non-selective arylation followed by an epimerization to the thermodynamically most stable diastereomer. nih.govchemrxiv.org

Biocatalysis offers another avenue for stereoselective modifications. Enzymes can be used to perform enantioselective transformations on piperidine rings. chemistryviews.org For example, enzymatic C-H oxidation can introduce hydroxyl groups with high stereocontrol, which can then be further functionalized. chemistryviews.org The combination of biocatalysis with other synthetic methods provides a powerful approach for the modular and enantioselective construction of complex piperidine derivatives. chemistryviews.orgrsc.orgsemanticscholar.org

Table 4: Approaches to Stereoselective Functionalization

| Approach | Method | Stereochemical Control |

|---|---|---|

| Catalytic | Chiral Rhodium Catalysis | Enantio- and diastereoselective C-H insertion. nih.govnih.gov |

| Catalytic | Photoredox Catalysis | Diastereoselective C-H arylation via thermodynamic equilibration. nih.govchemrxiv.org |

| Stoichiometric | Organometallic Coupling | Diastereoselective Negishi coupling of chiral organozinc reagents. acs.org |

| Biocatalytic | Enzymatic Reactions | Enantioselective C-H oxidation or other transformations. chemistryviews.org |

Strategic Applications As a Synthetic Intermediate

Building Block in the Synthesis of Complex Polycyclic and Heterocyclic Systems

The presence of both a nucleophilic secondary amine and an electrophilic aryl bromide within the same molecule makes 1-Boc-3-(3-bromo-benzylamino)-piperidine a prime candidate for intramolecular cyclization reactions to form novel polycyclic and heterocyclic structures. Palladium-catalyzed reactions, such as the intramolecular Heck reaction and Buchwald-Hartwig amination, are powerful tools that can be theoretically applied to this substrate to forge new carbon-carbon and carbon-nitrogen bonds, respectively.

For instance, an intramolecular Heck reaction could potentially be employed to create a new ring system by coupling the aryl bromide with a suitably introduced alkene on the piperidine (B6355638) ring or the benzyl (B1604629) group. This would lead to the formation of rigid, polycyclic scaffolds that are often found in biologically active natural products and pharmaceutical agents. Similarly, an intramolecular Buchwald-Hartwig amination could be envisioned to occur between the secondary amine and the aryl bromide, leading to the formation of a fused heterocyclic system containing a seven-membered ring.

While direct examples of these specific intramolecular cyclizations with this compound are not extensively reported in publicly available literature, the principles of these reactions are well-established with analogous substrates. The strategic placement of the reactive functional groups within this molecule makes it an ideal candidate for the exploration of novel cyclization pathways to access unique chemical space.

The following table summarizes potential palladium-catalyzed intramolecular cyclization reactions involving this compound and the resulting hypothetical polycyclic/heterocyclic core structures.

| Reaction Type | Potential Reacting Moieties | Hypothetical Product Core Structure |

| Intramolecular Heck Reaction | Aryl bromide and a tethered alkene | Fused carbocyclic or heterocyclic system |

| Intramolecular Buchwald-Hartwig Amination | Secondary amine and aryl bromide | Fused diazepine-containing heterocycle |

Precursor for Advanced Synthetic Targets with Defined Stereochemistry

The piperidine ring in this compound contains a stereocenter at the C3 position. This inherent chirality makes it a valuable precursor for the synthesis of enantiomerically pure advanced synthetic targets. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen plays a crucial role in directing stereoselective transformations and can be readily removed under acidic conditions to allow for further functionalization.

The development of stereoselective synthetic methods is paramount in medicinal chemistry, as the biological activity of a chiral molecule is often dependent on its specific stereoisomeric form. Starting from an enantiomerically pure form of this compound, chemists can carry out a series of synthetic transformations with control over the stereochemical outcome, ultimately leading to the desired optically active final product.

For example, the secondary amine can be acylated or alkylated, and the aryl bromide can participate in various cross-coupling reactions, all while preserving the stereochemical integrity of the C3 position. This allows for the synthesis of a wide range of chiral molecules with defined three-dimensional structures. Although specific examples detailing the use of this exact compound in the synthesis of stereochemically defined targets are not readily found, the principles of asymmetric synthesis using chiral building blocks are fundamental in organic chemistry. The application of this concept to this compound is a logical and powerful strategy for accessing novel chiral chemical entities.

The table below outlines the key structural features of this compound that are advantageous for stereoselective synthesis.

| Structural Feature | Role in Stereoselective Synthesis |

| C3 Stereocenter | Provides a chiral scaffold for the synthesis of enantiomerically pure compounds. |

| Boc Protecting Group | Can direct stereoselective reactions and is easily removable for further functionalization. |

| Secondary Amine | Allows for diastereoselective derivatization. |

| Aryl Bromide | Enables stereoretentive cross-coupling reactions. |

Role in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules, known as chemical libraries. nih.govnih.gov These libraries are then screened for biological activity to identify new drug leads. The trifunctional nature of this compound, with its protected amine, secondary amine, and aryl bromide, makes it an excellent scaffold for DOS and library generation.

Each of the three functional groups can be independently and selectively modified, allowing for the rapid generation of a large number of analogues from a single starting material. For example, the Boc group can be removed and the resulting primary amine can be acylated with a variety of carboxylic acids. The secondary amine can be alkylated or arylated. The aryl bromide can be subjected to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, to introduce a diverse array of substituents.

This modular approach allows for the systematic exploration of the chemical space around the piperidine core. By varying the building blocks used at each of the three diversification points, a large and structurally diverse library of compounds can be efficiently synthesized. While specific library synthesis efforts utilizing this compound as the core scaffold are not prominently documented, its inherent structural features align perfectly with the principles of DOS. The potential for this compound to serve as a cornerstone in the generation of novel chemical libraries for high-throughput screening is significant.

The following table illustrates the potential diversification points on the this compound scaffold and examples of chemical transformations that can be employed.

| Diversification Point | Chemical Transformation | Examples of Building Blocks/Reagents |

| Piperidine Nitrogen (after Boc deprotection) | Acylation, Sulfonylation, Reductive Amination | Carboxylic acids, Sulfonyl chlorides, Aldehydes/Ketones |

| Benzylamino Nitrogen | Alkylation, Arylation | Alkyl halides, Aryl halides (via Buchwald-Hartwig amination) |

| Aryl Bromide | Suzuki Coupling, Sonogashira Coupling, Stille Coupling | Boronic acids, Terminal alkynes, Organostannanes |

Stereochemical Aspects and Control

Chiral Synthesis and Enantioselective Approaches to Piperidine (B6355638) Derivatives

The synthesis of enantiomerically pure 3-substituted piperidines, including precursors to "1-Boc-3-(3-bromo-benzylamino)-piperidine," is a significant challenge in medicinal chemistry. Various strategies have been developed, ranging from utilizing the chiral pool to asymmetric catalysis and biocatalysis.

One prominent strategy involves the asymmetric synthesis of the core intermediate, 3-amino-1-Boc-piperidine, from a prochiral ketone. The use of ω-transaminases (TAs) has emerged as a powerful biocatalytic method for the asymmetric amination of 1-Boc-3-piperidone. beilstein-journals.orgunipi.it This enzymatic approach can produce both (R)- and (S)-enantiomers in high yield and with excellent enantiomeric excess (>99% ee) by selecting the appropriate enzyme. beilstein-journals.orgunipi.it The process is highly efficient, affording the desired chiral amine in a single step from a commercially available precursor. beilstein-journals.orgunipi.it Continuous flow systems using immobilized ω-transaminases have also been developed to facilitate large-scale production. acs.org

Another powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This method allows for the synthesis of enantioenriched 3-aryl piperidines from pyridine (B92270) and arylboronic acids. The process involves a three-step sequence: partial reduction of pyridine, highly regio- and enantioselective Rh-catalyzed carbometalation, and a final reduction to yield the piperidine ring with high enantioselectivity. nih.govacs.org

Syntheses starting from natural chiral precursors, such as amino acids, provide an alternative route. For instance, enantiomerically pure 3-(N-Boc-amino) piperidine derivatives can be synthesized from L-glutamic acid in a multi-step sequence. Similarly, (R)-3-(Boc-amino)piperidine can be prepared in two steps from D-lysine. researchgate.net These methods leverage the inherent chirality of the starting materials to establish the stereocenter in the final product.

Catalytic enantioselective halogenation reactions also offer direct access to chiral piperidine building blocks. A catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts has been developed to produce enantioenriched 2-substituted 3-bromopiperidines. rsc.org These intermediates can then be transformed into valuable 3-substituted piperidines. rsc.org

A summary of selected enantioselective approaches is presented below.

| Method | Precursor | Key Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Amination | 1-Boc-3-piperidone | Immobilized ω-transaminase (TA-IMB) | (R)- or (S)-3-amino-1-Boc-piperidine | >99% | beilstein-journals.orgunipi.it |

| Asymmetric Reductive Heck Reaction | Pyridine / Arylboronic acid | Rhodium catalyst | Enantioenriched 3-aryl-piperidines | High | nih.govacs.org |

| Chiral Pool Synthesis | L-Glutamic acid | Multi-step chemical transformation | Enantiopure 3-(N-Boc amino) piperidine | High | |

| Enantioselective Bromocyclization | Olefinic amide | Amino-thiocarbamate catalyst | Enantioenriched 3-bromopiperidines | High | rsc.org |

Diastereoselective Transformations and Control of Relative Stereochemistry

When additional stereocenters are present or introduced into the piperidine ring, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. Diastereoselective transformations are employed to synthesize specific stereoisomers of polysubstituted piperidines.

Hydrogenation of substituted pyridines is a common method for creating piperidine rings, often leading to the formation of the cis diastereomer with high selectivity. rsc.org Subsequent base-mediated epimerization can then be used to access the thermodynamically more stable trans isomer. rsc.org The choice of reaction conditions and protecting groups can influence the stereochemical outcome of these transformations.

Diastereoselective Mannich reactions are another powerful tool for controlling the stereochemistry of piperidines. mdpi.com The reaction between functionalized acetals and imines can establish the desired stereochemistry, which is then preserved during a subsequent reductive cyclization step to form the piperidine ring. mdpi.com Similarly, a three-component vinylogous Mannich-type reaction has been shown to produce multi-substituted chiral piperidines stereoselectively. rsc.org

The regioselective ring-opening of epoxides on the piperidine core is also a viable strategy. For instance, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. researchgate.net

These methods highlight the importance of strategic reaction planning to achieve the desired relative stereochemistry in complex piperidine derivatives.

Influence of Protecting Groups on Stereoselectivity

The choice of the nitrogen protecting group on the piperidine ring can have a profound impact on the stereochemical outcome of a reaction. The tert-butoxycarbonyl (Boc) group, present in "this compound," is widely used due to its stability and ease of removal. However, its steric and electronic properties can influence the conformation of the piperidine ring and the stereoselectivity of subsequent reactions.

Studies on substituted pipecolinates have shown that an N-Boc group can significantly affect the lowest energy conformation of the piperidine ring, which in turn impacts the outcome of epimerization events. rsc.org For example, a 2,4-disubstituted N-Boc piperidine may favor a twist-boat conformation over a chair conformation to accommodate the bulky substituents. rsc.org This conformational preference directly influences which diastereomer is favored under thermodynamic control.

The protecting group can also direct the regioselectivity and stereoselectivity of C-H functionalization reactions. In rhodium-catalyzed reactions, an N-Boc-piperidine can direct functionalization to the C2 position, whereas other protecting groups, like N-α-oxoarylacetyl, can steer the reaction to the C4 position. nih.gov

Furthermore, in biocatalytic systems, the choice of protecting group is critical for enzyme compatibility. In an enzyme cascade designed to synthesize protected 3-aminopiperidines, it was found that Cbz-protected substrates were well-accepted by the enzymes, while the corresponding Boc-protected substrates showed no detectable activity. rsc.org This demonstrates that the protecting group can be a decisive factor in the feasibility of a synthetic route.

| Reaction Type | Protecting Group | Influence on Stereoselectivity/Regioselectivity | Reference |

|---|---|---|---|

| Epimerization | N-Boc | Affects lowest energy conformation (e.g., twist-boat), influencing the thermodynamic cis/trans ratio. | rsc.org |

| Rh-catalyzed C-H Functionalization | N-Boc | Directs functionalization to the C2 position. | nih.gov |

| Enzyme Cascade (GOase-IRED) | N-Boc | Substrate was not accepted by the enzyme system, preventing the reaction. | rsc.org |

| Enzyme Cascade (GOase-IRED) | N-Cbz | Substrate was well-accepted, allowing for successful stereoselective synthesis. | rsc.org |

Methodologies for Stereochemical Assignment

The unambiguous determination of both absolute and relative stereochemistry is essential. A combination of analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the relative stereochemistry of substituents on the piperidine ring. researchgate.net One-dimensional ¹H NMR can provide initial clues through the analysis of coupling constants and chemical shifts, which are dependent on the dihedral angles between protons and thus the chair or boat conformation of the ring. For more complex structures, two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for determining the spatial proximity of atoms and thus the relative configuration of stereocenters. uark.eduresearchgate.net

X-ray Crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including both relative and absolute stereochemistry, provided that a suitable single crystal can be obtained. researchgate.net

Optical Rotation is a classical method used to determine the enantiomeric form of a chiral compound. The absolute configuration of a newly synthesized molecule can often be assigned by comparing its measured optical rotation value and sign with those of known compounds reported in the literature. nih.govacs.org

Chiral High-Performance Liquid Chromatography (HPLC) is another critical technique. It is used not only to separate enantiomers but also to determine the enantiomeric excess (ee) of a reaction product by comparing the peak areas of the two enantiomers. nih.gov

These methods, often used in combination, provide a comprehensive picture of the stereochemical identity and purity of chiral piperidine derivatives like "this compound."

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of "1-Boc-3-(3-bromo-benzylamino)-piperidine" in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals.

High-Resolution Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the Boc-protected piperidine (B6355638) ring, the secondary amine, and the 3-bromobenzyl moiety.

The key proton environments and their expected chemical shifts are:

Boc Group: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region.

Piperidine Ring: A series of complex multiplets for the methylene (B1212753) (CH₂) and methine (CH) protons. The protons on carbons adjacent to the nitrogen atoms are deshielded and appear at a lower field.

Amine Proton (N-H): A broad signal whose chemical shift can vary depending on solvent and concentration.

Benzylic Protons: A singlet or a pair of doublets (if diastereotopic) for the two protons on the carbon linking the aromatic ring to the amine nitrogen.

Aromatic Protons: Signals in the downfield aromatic region, with splitting patterns determined by their substitution on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (on C adjacent to C-Br) | ~7.40 | t | 1H |

| Aromatic H | ~7.25-7.35 | m | 2H |

| Aromatic H | ~7.15-7.20 | m | 1H |

| Benzylic CH₂ | ~3.75 | s | 2H |

| Piperidine CH (axial/equatorial) | ~2.80-4.00 | m | 5H |

| Piperidine CH₂ (axial/equatorial) | ~1.45-2.00 | m | 4H |

| Amine NH | Variable (e.g., ~2.50) | br s | 1H |

| Boc (CH₃)₃ | ~1.45 | s | 9H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon environments within the molecule. The combination with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) allows for the differentiation of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Key expected signals include:

Carbonyl Carbon (C=O): A signal in the far downfield region, characteristic of carbamates.

Quaternary Boc Carbon (C(CH₃)₃): A signal for the central carbon of the Boc group.

Aromatic Carbons: Six distinct signals, including the carbon atom bonded to bromine (C-Br), which can be identified by its characteristic shift.

Benzylic Carbon: The signal for the CH₂ group attached to the aromatic ring and the nitrogen.

Piperidine Carbons: Signals for the five carbons of the piperidine ring.

Boc Methyl Carbons: A single signal for the three equivalent methyl groups.

DEPT-135 analysis would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 spectrum would only show signals for CH carbons. This combined analysis provides a definitive assignment of each carbon type.

Table 2: Predicted ¹³C NMR and DEPT Analysis

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

|---|---|---|---|

| Boc C=O | ~155 | Absent | Absent |

| Aromatic C (quaternary) | ~142 | Absent | Absent |

| Aromatic CH | ~130 | Positive | Positive |

| Aromatic CH | ~129 | Positive | Positive |

| Aromatic CH | ~126 | Positive | Positive |

| Aromatic C-Br | ~122 | Absent | Absent |

| Boc C(CH₃)₃ | ~80 | Absent | Absent |

| Piperidine CH | ~58 | Positive | Positive |

| Piperidine CH₂ | ~52 | Negative | Absent |

| Benzylic CH₂ | ~51 | Negative | Absent |

| Piperidine CH₂ | ~45 | Negative | Absent |

| Piperidine CH₂ | ~30 | Negative | Absent |

| Boc CH₃ | ~28 | Positive | Absent |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu It would show correlations between adjacent protons within the piperidine ring and confirm the connectivity of the aromatic protons on the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). This technique is essential for definitively assigning each proton signal to its corresponding carbon atom, verifying the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. researchgate.net This experiment provides critical information about the molecule's 3D conformation and stereochemistry, such as the spatial relationship between the 3-bromobenzyl group and the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), which is used to confirm its elemental composition. mdpi.comnih.gov For "this compound," the molecular formula is C₁₇H₂₅BrN₂O₂. chemicalbook.com

Molecular Formula Confirmation: HRMS can measure the monoisotopic mass with precision to four or five decimal places, allowing for the unambiguous confirmation of the molecular formula. The presence of bromine is easily identified by its characteristic isotopic pattern, with two major peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This provides valuable structural information. Common fragmentation pathways for this molecule would include:

Loss of isobutylene (B52900) (C₄H₈) from the Boc group.

Loss of the entire Boc group (C₅H₉O₂).

Cleavage of the benzyl group.

Fragmentation of the piperidine ring. The fragmentation pattern helps to confirm the connectivity of the different structural units. doaj.org

Table 3: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅BrN₂O₂ |

| Calculated Monoisotopic Mass [M+H]⁺ (⁷⁹Br) | 369.1172 Da |

| Calculated Monoisotopic Mass [M+H]⁺ (⁸¹Br) | 371.1152 Da |

| Observed Mass | Matches calculated mass to within ± 5 ppm |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The spectrum for "this compound" would display characteristic absorption bands for its key functional groups.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | N-H Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Piperidine, Boc) | C-H Stretch | 2850 - 3000 | Strong |

| Carbamate (B1207046) C=O (Boc group) | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium |

| Carbamate C-N | C-N Stretch | 1250 - 1335 | Strong |

| Aromatic C-Br | C-Br Stretch | 500 - 600 | Medium-Strong |

Source: Based on general IR correlation tables. orgchemboulder.comlibretexts.org

The presence of a strong absorption band around 1690 cm⁻¹ is a clear indicator of the carbonyl group in the Boc protector. The N-H stretch, while present, may be weak. The region below 1500 cm⁻¹ (the fingerprint region) would contain a complex pattern of signals, including the C-Br stretch, which can be useful for confirming the identity of the compound against a reference spectrum.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. growingscience.com This technique would yield a 3D model of the molecule, confirming its constitution and configuration beyond any doubt.

Key information obtained from X-ray crystallography includes:

Unambiguous Connectivity: Confirms the bonding arrangement of all atoms.

Precise Bond Lengths and Angles: Provides exact measurements for all bonds and angles in the molecule.

Conformational Analysis: Determines the preferred conformation of the piperidine ring, which is typically a chair conformation. It would also define the orientation of the substituents (the Boc group and the 3-bromobenzylamino group) as either axial or equatorial.

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying any hydrogen bonding (e.g., involving the N-H group) or other non-covalent interactions that stabilize the crystal structure. nih.gov

While obtaining a suitable single crystal can be a challenge, the resulting data is considered the gold standard for structural proof.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. By calculating the electron density, DFT can determine the optimized geometry and various electronic properties that are crucial for predicting a molecule's reactivity.

Electronic Properties: Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com

For 1-Boc-3-(3-bromo-benzylamino)-piperidine, the HOMO is expected to be localized on the electron-rich regions, such as the benzylamino nitrogen and the aromatic ring, while the LUMO would likely be distributed over the bromobenzyl moiety.

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's behavior. These include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution.

Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons.

Electrophilicity Index (ω = χ² / 2η): A measure of the energy lowering of a system when it accepts electrons.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), which are prone to electrophilic attack, while blue regions indicate electron-deficient areas (electrophilic sites), which are susceptible to nucleophilic attack. For this compound, the carbonyl oxygen of the Boc group and the nitrogen atoms would be expected to be nucleophilic sites.

| Parameter | Definition | Predicted Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Correlates with chemical stability and reactivity |

| Chemical Hardness (η) | Resistance to deformation of electron cloud | Higher values suggest greater stability |

| Electrophilicity Index (ω) | Propensity to accept electrons | Identifies the molecule as a potential electrophile |

Conformational Analysis and Energy Minimization Studies of this compound

The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize angular and torsional strain. In a substituted piperidine, substituents can be in either an axial or equatorial position. Due to steric hindrance, large groups like the Boc-protecting group and the 3-bromo-benzylamino substituent generally prefer the more stable equatorial position. whiterose.ac.uk

Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space. mdpi.com By rotating the rotatable bonds and calculating the potential energy of each resulting structure, an energy landscape can be mapped. Energy minimization calculations then identify the local and global energy minima, which correspond to the stable conformers of the molecule.

Studies on similar N-Boc-piperidine derivatives have shown that the bulky tert-butyl group of the Boc moiety significantly influences the ring's conformation and can restrict the rotation around the N-C(O) amide bond. acs.orgresearchgate.net For this compound, the key conformational variables would be:

The chair conformation of the piperidine ring.

The orientation (axial vs. equatorial) of the 3-bromo-benzylamino group.

The rotation around the C3-N and N-CH₂ bonds of the side chain.

| Conformer | Substituent Orientation (Hypothetical) | Relative Energy (kcal/mol) | Population (%) |

| 1 | Equatorial 3-substituent | 0.00 | 95.8 |

| 2 | Axial 3-substituent | 2.50 | 4.2 |

| 3 | Twist-Boat | 5.50 | <0.1 |

Note: Data are illustrative and based on typical energy differences for substituted piperidines.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms by providing a detailed picture of the energy profile along a reaction pathway. This involves locating the transition states (the highest energy points between reactants and products) and calculating their energies. The difference in energy between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For reactions involving this compound, such as nucleophilic substitution at the benzylic position, deprotection of the Boc group, or metal-catalyzed cross-coupling at the bromine atom, computational studies can:

Identify Intermediates and Transition States: By mapping the potential energy surface, the structures of all transient species can be determined.

Calculate Activation Energies: DFT calculations can provide quantitative estimates of the energy barriers for different possible reaction pathways, helping to determine the most likely mechanism. nih.gov

Explain Selectivity: In cases where multiple products can be formed, computational modeling can explain observed regioselectivity or stereoselectivity by comparing the activation energies of the competing pathways. acs.org

For example, in a hypothetical SN2 reaction, DFT could be used to model the approach of a nucleophile, the formation of the pentacoordinate transition state, and the departure of the leaving group, providing insights into the reaction's feasibility and kinetics.

| Reaction Step (Hypothetical) | Computational Method | Calculated Parameter | Value (kcal/mol) |

| Boc Deprotection (Acid-Catalyzed) | DFT (B3LYP/6-31G) | Activation Energy (Ea) | 15-20 |

| Nucleophilic Substitution at C3 | DFT (B3LYP/6-31G) | Activation Energy (Ea) | 25-30 |

Note: Values are hypothetical examples to illustrate the output of mechanistic studies.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, which serves as a crucial link between the theoretical model of a molecule and its experimental characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental data allows for the validation of the computed structure and the assignment of complex spectra. scielo.br Discrepancies between calculated and experimental shifts can often be explained by conformational dynamics or solvent effects.

Vibrational Spectroscopy (IR): DFT calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Each calculated frequency can be animated to visualize the corresponding normal mode of vibration (e.g., C=O stretch, N-H bend). This information is invaluable for assigning experimental IR spectra and confirming the presence of specific functional groups.

The typical workflow involves:

Optimizing the molecular geometry of the lowest energy conformer.

Performing a frequency calculation on the optimized structure.

Calculating NMR shielding constants or IR vibrational modes.

Comparing the theoretical spectrum with the experimental one.

A strong correlation between the predicted and measured spectra provides confidence in the accuracy of the computed molecular structure. researchgate.net

| Atom/Group (Hypothetical) | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| ¹³C (C=O, Boc) | 154.5 | 155.2 | 0.7 |

| ¹³C (C-Br, Aryl) | 122.0 | 122.8 | 0.8 |

| ¹H (CH-N, Piperidine) | 3.10 | 3.15 | 0.05 |

Note: Data are illustrative, showing a typical comparison between experimental and calculated NMR chemical shifts.

Future Research Directions and Synthetic Prospects

Development of Novel and More Sustainable Synthetic Routes

One promising avenue is the application of green chemistry principles to the synthesis of N-substituted piperidones, which are key precursors. nih.govresearchgate.netscribd.com This could involve the use of water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions such as microwave or ultrasound irradiation. rasayanjournal.co.in Biocatalytic methods, for instance, employing immobilized lipases in multicomponent reactions, could offer a highly selective and sustainable route to the piperidine (B6355638) core. rsc.org

Another area of development is the use of C-H functionalization strategies. nih.govacs.orgacs.orgnih.govresearchgate.net Directing group-assisted C-H activation could enable the late-stage introduction of the 3-amino functionality or other substituents on the piperidine ring, thereby shortening synthetic sequences. Recent advances in palladium-catalyzed C-H arylation of N-Boc-piperidines demonstrate the feasibility of such approaches, offering a modular and efficient way to construct complex piperidine structures. news-medical.netmedhealthreview.com

Furthermore, the development of one-pot or tandem reactions that combine several synthetic steps without the isolation of intermediates will be crucial. For example, a general strategy for accessing N-(hetero)arylpiperidines through a pyridine (B92270) ring-opening and ring-closing cascade via Zincke imine intermediates has been reported, which could be adapted for the synthesis of diverse piperidine libraries. acs.orgchemistryviews.orgnih.govchemrxiv.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry Methods | Reduced environmental impact, increased safety, potential for cost reduction. | Use of aqueous media, biodegradable catalysts, and alternative energy sources. |

| C-H Functionalization | Increased atom economy, access to novel chemical space, late-stage modification. | Development of selective catalysts and directing groups for piperidine functionalization. |

| One-Pot/Tandem Reactions | Improved efficiency, reduced waste, and purification efforts. | Design of cascade reactions that form multiple bonds in a single operation. |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The unique combination of functional groups in 1-Boc-3-(3-bromo-benzylamino)-piperidine opens up possibilities for exploring novel chemical transformations. The interplay between the nucleophilic secondary amine, the electrophilic brominated ring, and the reactivity of the Boc-protected piperidine nitrogen presents a rich landscape for chemical discovery.

Future research could investigate the intramolecular reactivity of this compound. For example, under suitable catalytic conditions, an intramolecular Buchwald-Hartwig amination could lead to the formation of a novel tricyclic system. The reactivity of the N-Boc protecting group itself is an area of interest, as it can participate in unexpected transformations beyond its protective role. researchgate.net

The bromobenzyl moiety serves as a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings could be employed to introduce a wide range of substituents at the 3-position of the benzyl (B1604629) ring, leading to a library of diverse analogs. The development of novel palladium N-heterocyclic carbene (NHC) complexes could further expand the scope of these transformations, particularly for challenging aryl chloride substrates. researchgate.net

Moreover, the exploration of photoredox catalysis could unveil unprecedented reactivity. For instance, photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines has been shown to be a powerful method for diastereoselective functionalization. nih.govacs.org Applying such methods to this compound could lead to the synthesis of complex stereodefined molecules.

Integration into Advanced Total Synthesis Strategies

The 3-aminopiperidine motif is a key structural component in numerous natural products and pharmacologically active compounds. nih.gov this compound, with its versatile functional handles, is an attractive building block for the total synthesis of complex target molecules.

Future work could focus on utilizing this compound in the synthesis of alkaloids and other nitrogen-containing natural products. The Boc-protected amine allows for selective deprotection and further functionalization of the piperidine nitrogen, while the bromobenzyl group can be elaborated into more complex side chains or used as a point of attachment to other molecular fragments. The ability to perform kinetic resolution on related N-Boc-2-aryl-4-methylenepiperidines suggests that stereocontrolled synthesis of complex piperidine-containing targets is achievable. acs.org

The development of modular synthetic approaches, where complex molecules are assembled from readily available building blocks, is a key trend in modern organic synthesis. news-medical.netmedhealthreview.com this compound is well-suited for such strategies, allowing for the convergent synthesis of target molecules and the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Design of Next-Generation Catalysts for Transformations Involving the Compound

The development of new catalysts is paramount to unlocking the full synthetic potential of this compound. Future research in this area will likely focus on catalysts that can selectively act on one of the compound's functional groups in the presence of others.

For instance, the design of chemoselective catalysts for the transformation of the bromobenzyl group without affecting the Boc-protected amine or the piperidine ring would be highly valuable. This could include the development of palladium catalysts with tailored ligands that exhibit high selectivity for C-Br bond activation.

Furthermore, the development of enantioselective catalysts for reactions involving the piperidine ring is a major goal. For example, catalysts for the asymmetric hydrogenation of pyridine precursors could provide enantiomerically pure starting materials for the synthesis of chiral this compound. nih.gov Similarly, rhodium-catalyzed C-H insertion reactions with chiral catalysts could enable the stereoselective functionalization of the piperidine core. nih.gov

The exploration of biocatalysts , such as ω-transaminases, offers a promising avenue for the efficient and stereoselective synthesis of chiral aminopiperidines from prochiral piperidones. acs.org The immobilization of these enzymes can lead to robust and reusable catalytic systems suitable for continuous flow processes, aligning with the principles of sustainable chemistry.

| Catalyst Type | Target Transformation | Desired Outcome |

| Chemoselective Catalysts | Cross-coupling of the bromobenzyl group | Selective functionalization without affecting other reactive sites. |

| Enantioselective Catalysts | Asymmetric synthesis and functionalization of the piperidine ring | Access to single enantiomers of complex chiral molecules. |

| Biocatalysts | Synthesis of chiral aminopiperidine precursors | Highly stereoselective and environmentally friendly production. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.